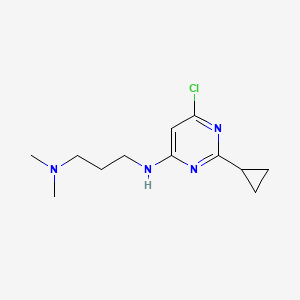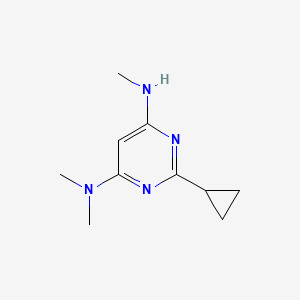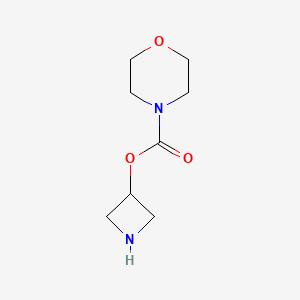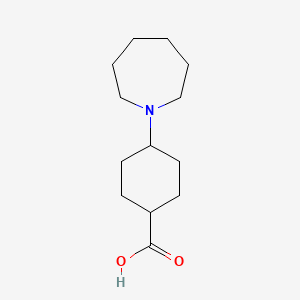
Ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)acetate
Overview
Description
Ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)acetate is a chemical compound with the molecular formula C13H16F2O3 . It has a molecular weight of 258.27 . This compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16F2O3/c1-4-17-12(16)13(14,15)10-7-5-6-8-11(10)18-9(2)3/h5-9H,4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Radical Reactions for Synthesis Applications
Ethyl/methyl 2-bromo-2,2-difluoroacetates have been utilized in radical reactions with vinyl ethers, leading to the synthesis of difluoroacetyl-substituted acetals. This methodology was notably applied in creating 3,3-difluoro-GABA, expanding the series of isomeric difluoro GABAs and showing the acidification effects of fluorine introduction on both amino and carboxyl functions (Kondratov et al., 2015).
Building Blocks for Chemical Synthesis
Ethyl (hexyl) 2,2‐difluoro‐2‐(trimethylsilyl)ethyl acetate has been identified as a versatile building block for introducing CF2CO2R groups into various compounds. Its synthesis involves deprotonation/silylation of ethyl difluoroacetate and Reformatsky-type reactions, among other methods, providing a pathway to prepare this compound in good yield (Amii et al., 2014).
Electrochemical Synthesis and Applications
Ethyl α,α-difluoro-α-(phenylseleno)acetate was synthesized through anodic fluorination of ethyl α-fluoro-α-(phenylseleno)acetate, yielding high yields. Photolysis of the difluorinated product with various olefins provided regioselective difluoromethylene adducts, illustrating a method for synthesizing unsaturated and saturated difluoromethylene products (Murakami et al., 2004).
Antifungal Applications
New 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety, derived from reactions involving ethyl 2,2-difluoro(heteroaryl)acetate, exhibited significant antifungal activities against yeasts and filamentous fungi in vitro. This research suggests potential applications in developing antifungal agents (Eto et al., 2000).
Fluorinated Amino Acids and Peptides
The reaction of polyfluoroalkyl β-ketoacetals with ethyl isocyanoacetate was utilized for synthesizing novel fluorinated amino acids, indicating applications in peptide synthesis and potentially impacting medicinal chemistry (Tolmachova et al., 2018).
Safety and Hazards
Ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)acetate is considered hazardous. It is a flammable liquid and can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Future Directions
The field of difluoromethylation, which includes compounds like Ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)acetate, has seen significant advances recently . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research will likely continue to explore and refine these processes.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with the egfr/pi3k/akt/mtor signaling pathway .
Mode of Action
It is suggested that similar compounds suppress the egfr/pi3k/akt/mtor signaling pathway .
Biochemical Pathways
Ethyl 2,2-difluoro-2-(2-isopropoxyphenyl)acetate is suggested to affect the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell proliferation, migration, and survival. By suppressing this pathway, the compound may inhibit these cellular processes .
Result of Action
Similar compounds have been shown to inhibit proliferation, migration, and invasion of non-small cell lung cancer cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(2-propan-2-yloxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O3/c1-4-17-12(16)13(14,15)10-7-5-6-8-11(10)18-9(2)3/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQXCAGYDKVLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1OC(C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




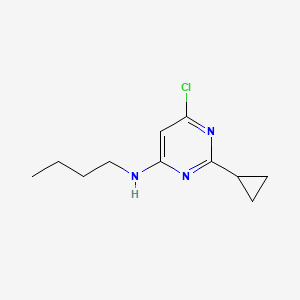
![1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470500.png)
